![molecular formula C11H12N2O2 B2923538 Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 1245563-05-6](/img/structure/B2923538.png)
Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate
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Overview
Description
“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, often involves the use of a coupling reagent for amidation, during which the in situ generated byproduct subsequently catalyzes the cyclization reaction to form the benzimidazole ring .Molecular Structure Analysis
The molecular structure of “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The InChI code for this compound is 1S/C11H12N2O2/c1-3-13-7-12-9-6-8 (11 (14)15-2)4-5-10 (9)13/h4-7H,3H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate” has a molecular weight of 204.23 . It is a derivative of imidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Medicine
In the medical field, this compound is explored for its potential in drug development due to the imidazole ring’s presence, which is a core structure in many pharmacologically active molecules . It has been investigated for its antibacterial and antifungal properties, which could lead to new treatments for infectious diseases .
Agriculture
Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate may serve as a precursor for compounds with antimicrobial properties, which can be used to protect crops from bacterial and fungal pathogens . Its derivatives could potentially be developed into pesticides or fungicides.
Industry
This compound is utilized in the chemical industry as a building block for the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including as intermediates in the production of dyes, pigments, and pharmaceuticals .
Environmental Science
In environmental science, the antimicrobial properties of compounds derived from Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate can be harnessed to develop bioactive materials . These materials can be used to create surfaces that inhibit microbial growth, contributing to sanitation and hygiene .
Material Science
The compound’s derivatives are being studied for their potential use in material science , particularly in the development of novel polymers and coatings that possess antimicrobial properties, which could be beneficial in healthcare settings to prevent hospital-acquired infections .
Biochemistry
In biochemistry, Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate is of interest for its role in the synthesis of biologically active molecules . It can be used to study enzyme inhibition, receptor binding, and other biochemical processes that are fundamental to understanding disease mechanisms and developing new therapies .
Pharmacology
The pharmacological applications of this compound are significant due to its structural similarity to benzimidazole-based drugs. It’s being researched for its potential in creating new medications with antitumor activities, particularly against breast cancer, by acting as a microtubule targeting agent .
Analytical Chemistry
In analytical chemistry, Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate can be used as a reagent or standard in chromatographic methods to quantify or identify other substances. Its well-defined structure and properties make it suitable for use in various analytical techniques .
Future Directions
Imidazole derivatives, including “Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate”, have significant potential in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring their potential applications in various therapeutic areas.
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, are known to interact with a variety of biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a range of biochemical pathways, often with downstream effects on cellular processes .
Pharmacokinetics
The compound’s molecular weight (20423 g/mol) and its solubility in most organic solvents suggest it may have good bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable at room temperature and soluble in most organic solvents .
properties
IUPAC Name |
methyl 1-ethylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-13-7-12-9-6-8(11(14)15-2)4-5-10(9)13/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXIRPRUJJRIKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate |
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